

Quantitative Pharmacokinetic Properties of Mafenide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mafenide

CAS No.: 138-39-6

Cat. No.: S534376

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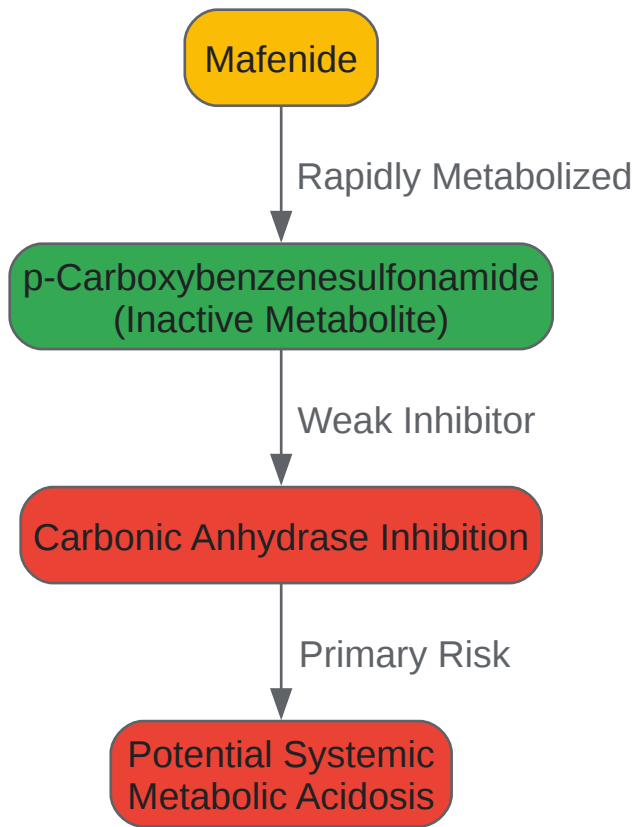
Property	Cream Formulation	Topical Solution (5%)	Notes & Context
Time to Peak Plasma Concentration	2 hours [1] [2] [3]	4 hours [1]	Peak levels of the parent drug after topical application.
Time to Peak Tissue Concentration	2 hours [4] [3]	4 hours [4] [3]	Refers to concentration in human burned skin tissue.
Metabolite Peak Plasma Time	3 hours [4] [3]	Information missing	-
Extent of Absorption	Rapidly absorbed from burned surface [1] [5] [2]	~80% of dose delivered to burned tissue over 4 hours [3]	Diffuses through devascularized areas and burn eschar [1] [4] [6].

Property	Cream Formulation	Topical Solution (5%)	Notes & Context
Metabolism	Rapidly metabolized to p-carboxybenzenesulfonamide [1] [4] [2]	Rapidly metabolized to p-carboxybenzenesulfonamide [1] [4] [2]	Metabolite is a weak carbonic anhydrase inhibitor [1] [6].
Route of Elimination	Via urine, as metabolites [1] [4] [6]	Via urine, as metabolites [1] [4] [6]	The parent compound is not detected in urine [5].
Half-Life	Not Available [5] [6]	Not Available [5] [6]	-

Mechanism of Action and Metabolic Pathway

Mafenide's exact mechanism is unknown, but it appears to interfere with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid (PABA) [1]. A key differentiator from other sulfonamides is that its activity is **not antagonized by PABA, pus, or tissue exudates** [1] [3].

The following diagram illustrates the established metabolic pathway of **Mafenide** and its primary clinical consequence.



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This metabolic transformation is the basis for its main systemic adverse effect. The metabolite's inhibition of carbonic anhydrase can lead to **hyperchloremic metabolic acidosis**, a significant concern requiring careful patient monitoring, especially in those with extensive burns or pulmonary/renal dysfunction [4] [2] [6].

Experimental Protocols for Key Findings

The pharmacokinetic data in the summary tables are primarily derived from clinical studies. Here is a reconstruction of the methodologies that would be used to establish these findings.

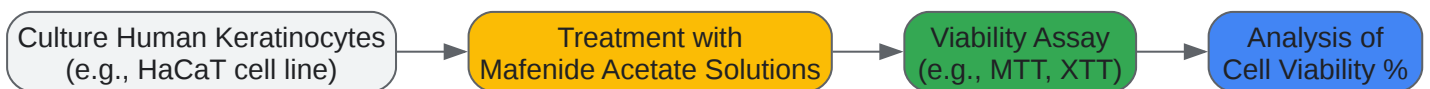
Protocol 1: Measuring Topical Absorption & Pharmacokinetics in Burn Patients

This methodology is used to determine the rate and extent of absorption, as well as key parameters like $C_{\sim\max\sim}$ and $T_{\sim\max\sim}$ [4] [3].

- **Study Population:** Patients with second- or third-degree burns of a defined total body surface area.
- **Drug Application:**
 - **Cream:** A measured quantity (e.g., 14-77 g of 11.2% **mafenide** acetate cream) is applied to cleansed, debrided burn wounds using a sterile, gloved hand [3].
 - **Solution:** Burn dressings are saturated with a reconstituted 5% solution and kept continuously moist [1] [3].
- **Sample Collection:**
 - **Tissue:** Biopsies of burned skin are collected at predetermined time points post-application (e.g., 2h, 4h).
 - **Blood:** Plasma/serum samples are collected in an anti-coagulant tube at various time points (e.g., 0h, 1h, 2h, 3h, 4h, 8h, 24h).
- **Bioanalysis:**
 - Concentrations of **mafenide** and its metabolite (p-carboxybenzenesulfonamide) in tissue and plasma are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:**
 - Pharmacokinetic parameters ($C_{\sim\max\sim}$, $T_{\sim\max\sim}$) are calculated from the concentration-time data for both the parent drug and the metabolite.

Protocol 2: In Vitro Cytotoxicity Assay on Human Keratinocytes

An in vitro study cited in the DailyMed label suggests a deleterious effect on human keratinocytes [3]. The typical workflow for such an experiment is outlined below.



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- **Cell Culture:** Immortalized human keratinocyte cells (e.g., HaCaT) are maintained in a standard culture medium.
- **Treatment:** Cells are exposed to serial dilutions of **mafenide** acetate in a solution for a defined period (e.g., 24 hours).
- **Viability Assay:** A colorimetric assay like MTT is performed. This assay measures the activity of mitochondrial enzymes; living cells convert a yellow tetrazolium salt to purple formazan.

- **Data Analysis:** The absorbance of the formazan product is measured spectrophotometrically. Cell viability is expressed as a percentage relative to untreated control cells, and inhibitory concentrations (IC₅₀) can be determined.

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